3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine
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Overview
Description
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method can include the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols.
Scientific Research Applications
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in agrochemistry, it may inhibit enzymes involved in plant hormone biosynthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the morpholine ring.
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substitution patterns.
3,5-Diphenyl-1H-1,2,4-triazole: Contains phenyl groups instead of the morpholine ring.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(12(2)11-6)7-5-13-4-3-9-7/h7,9H,3-5H2,1-2H3 |
InChI Key |
FMROFOYBBYWTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2COCCN2)C |
Origin of Product |
United States |
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